molecular formula C8H6ClNO2 B3169793 2-Chloro-6-methoxybenzo[d]oxazole CAS No. 93794-39-9

2-Chloro-6-methoxybenzo[d]oxazole

Cat. No.: B3169793
CAS No.: 93794-39-9
M. Wt: 183.59 g/mol
InChI Key: SCMOOWBWHIIZBM-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzo[d]oxazole is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOOWBWHIIZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methoxybenzoxazole: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxybenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's chemical identifiers, outlines a plausible synthetic route, describes methods for its characterization, and discusses essential safety protocols. The information herein is curated to support researchers in the synthesis, identification, and safe handling of this molecule, fostering further investigation into its potential applications.

Chemical Identity and Molecular Structure

2-Chloro-6-methoxybenzoxazole is a substituted benzoxazole derivative. The benzoxazole core is a bicyclic aromatic heterocycle, which is a common scaffold in pharmacologically active compounds. The presence of a chloro group at the 2-position and a methoxy group at the 6-position significantly influences the molecule's electronic properties and potential for further functionalization.

Table 1: Chemical Identifiers for 2-Chloro-6-methoxybenzoxazole

IdentifierValue
IUPAC Name 2-Chloro-6-methoxy-1,3-benzoxazole
CAS Number 93794-39-9
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
SMILES COC1=CC2=C(C=C1)N=C(O2)Cl
InChIKey Predicted: Will be unique to this structure

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for 2-Chloro-6-methoxybenzoxazole is not widely published, a reliable synthetic route can be proposed based on established methods for the synthesis of analogous 2-chlorobenzoxazoles. The following protocol outlines a two-step process starting from the commercially available 2-amino-5-methoxyphenol.

Causality of Experimental Choices

The proposed synthesis involves two key transformations: the cyclization of an o-aminophenol derivative to form the benzoxazole ring, and the subsequent chlorination at the 2-position. The choice of phosgene or a phosgene equivalent for the cyclization and chlorination is based on its efficiency in forming the carbonyl and subsequently the chloro-functionalized heterocycle in a one-pot or sequential manner. The use of a suitable base is critical to facilitate the nucleophilic attack of the phenoxide and the amide during the cyclization process.

Experimental Workflow Diagram

G cluster_0 Step 1: Benzoxazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification start 2-Amino-5-methoxyphenol reagent1 Phosgene or Triphosgene (in a suitable solvent like Toluene) start->reagent1 Reaction intermediate 6-Methoxybenzoxazolin-2-one reagent1->intermediate Cyclization reagent2 Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) intermediate->reagent2 Reaction product 2-Chloro-6-methoxybenzoxazole reagent2->product Chlorination workup Aqueous Work-up (e.g., ice-water quench, extraction) product->workup purification Column Chromatography (Silica gel) workup->purification final_product Pure 2-Chloro-6-methoxybenzoxazole purification->final_product

Caption: Proposed synthetic workflow for 2-Chloro-6-methoxybenzoxazole.

Step-by-Step Methodology

Step 1: Synthesis of 6-Methoxybenzoxazolin-2-one

  • In a well-ventilated fume hood, to a stirred solution of 2-amino-5-methoxyphenol (1 equivalent) in an appropriate inert solvent (e.g., toluene or dichloromethane), cautiously add a solution of triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents) in the same solvent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-methoxybenzoxazolin-2-one.

Step 2: Synthesis of 2-Chloro-6-methoxybenzoxazole

  • To the crude 6-methoxybenzoxazolin-2-one from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is heated to reflux (typically 80-110 °C, depending on the chlorinating agent) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, the excess chlorinating agent is carefully removed by distillation under reduced pressure.

  • The residue is cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-6-methoxybenzoxazole.

Characterization and Analytical Data

Table 2: Predicted Spectroscopic Data for 2-Chloro-6-methoxybenzoxazole

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the benzoxazole ring (doublets and a singlet) in the range of δ 6.8-7.5 ppm.- A singlet corresponding to the methoxy group protons around δ 3.8-4.0 ppm.
¹³C NMR - Aromatic carbons in the range of δ 100-160 ppm.- A signal for the methoxy carbon around δ 55-60 ppm.- A signal for the carbon at the 2-position (C-Cl) in the downfield region.
FT-IR (ATR) - C-O-C stretching vibrations for the ether and the oxazole ring around 1200-1300 cm⁻¹.- C=N stretching of the oxazole ring around 1600-1650 cm⁻¹.- C-Cl stretching vibration around 700-800 cm⁻¹.- Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Mass Spec (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- An isotopic pattern for the molecular ion (M⁺ and M+2⁺ in an approximate 3:1 ratio) characteristic of a monochlorinated compound.

Safety and Handling

As with any chlorinated organic compound, 2-Chloro-6-methoxybenzoxazole should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, the safety profile can be inferred from related chlorinated benzoxazole compounds.

  • General Handling : Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1][2]

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[3][4]

  • Fire Safety : While not highly flammable, it may emit toxic fumes (such as hydrogen chloride and nitrogen oxides) upon combustion. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).[5]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3]

  • Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides essential information on the chemical identity, a proposed synthetic route, characterization methods, and safety protocols for 2-Chloro-6-methoxybenzoxazole. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of this compound's potential.

References

Sources

Biological Activity of 6-Methoxybenzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, synthesis, and structure-activity relationships (SAR) of 6-methoxybenzoxazole derivatives . It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 6-methoxybenzoxazole scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for the indole nucleus found in melatonin and the benzothiazole ring found in agents like Riluzole. Its biological significance is driven by the 6-methoxy group , which provides critical electronic donation, lipophilicity, and metabolic stability.[1] This guide analyzes its three primary therapeutic domains: melatoninergic modulation (CNS) , VEGFR-2 mediated anticancer activity , and antimicrobial efficacy , distinguishing clearly between the aromatic benzoxazole and the cyclic carbamate (benzoxazolinone) cores.

Chemical Space & Structural Logic

The Pharmacophore

The benzoxazole ring consists of a benzene fused to an oxazole ring. The numbering system is critical for SAR discussions.

  • Core Structure: 1,3-Benzoxazole.[1][2]

  • Key Substituent: The 6-methoxy group (

    
    ) is located at the position para to the nitrogen atom (in the fused benzene ring).
    
  • Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) by resonance, increasing electron density at the C-2 position and the nitrogen atom, enhancing hydrogen bond acceptor capability.

Visualization: Scaffold & Numbering

The following diagram illustrates the core structure and the distinction between the aromatic scaffold and the biologically active metabolite MBOA.

Benzoxazole_Structure cluster_SAR SAR Zones Core 6-Methoxybenzoxazole (Aromatic Core) MBOA 6-Methoxy-2-benzoxazolinone (MBOA) (Cyclic Carbamate) Core->MBOA Oxidation/Metabolism (Plant Defense) C2 C-2 Position: Primary Diversity Point (Aryl/Heteroaryl groups) Core->C2 C6 C-6 Methoxy: Metabolic Stability Lipophilicity Receptor Binding (Melatonin) Core->C6 Melatonin Melatonin (Indole Bioisostere) Melatonin->Core Bioisosteric Replacement (Indole -> Benzoxazole)

Figure 1: Structural relationships and SAR zones of 6-methoxybenzoxazole derivatives.

Synthesis Protocols

To access 6-methoxybenzoxazole derivatives, the cyclization of 2-amino-5-methoxyphenol is the standard industry protocol.[1] This ensures the methoxy group is correctly positioned at C-6.

Protocol: Microwave-Assisted Cyclization[1]
  • Reagents: 2-Amino-5-methoxyphenol (1.0 eq), Aromatic Carboxylic Acid (1.0 eq), Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester).[1]

  • Conditions: Microwave irradiation at 140°C for 10–15 minutes (or reflux at 180°C for 4–6 hours).

  • Work-up: Quench with crushed ice/water; neutralize with 10%

    
    .
    
  • Yield: Typically 80–95%.

Validation Check:

  • NMR Signature: Look for the C-2 proton singlet (if unsubstituted) around

    
     8.0–8.2 ppm. The methoxy singlet appears at 
    
    
    
    3.8 ppm.
  • Regiochemistry: Confirm coupling constants of the benzene ring protons to ensure 1,2,4-trisubstitution pattern (d, d, dd).

Pharmacological Profiles[1][3][4][5][6]

CNS Activity: Melatonin Receptor Agonists

The most authoritative application of the 6-methoxybenzoxazole scaffold is as a bioisostere for melatonin (5-methoxy-N-acetyltryptamine).[1]

  • Mechanism: The 6-methoxybenzoxazole core mimics the 5-methoxyindole of melatonin. The aromatic ring aligns with the MT1/MT2 receptor hydrophobic pockets, while the methoxy group engages in hydrogen bonding.

  • Key Finding: 2-substituted-6-methoxybenzoxazoles show high affinity (

    
     in nanomolar range) for human MT1 and MT2 receptors.[1]
    
  • Therapeutic Utility: Sleep disorders, depression, and circadian rhythm regulation.

Anticancer Activity: VEGFR-2 Inhibition

Recent high-impact studies have repositioned benzoxazoles as kinase inhibitors.[1]

  • Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3]

  • Mechanism:

    • Binding: The benzoxazole nitrogen acts as a hinge binder in the ATP-binding pocket of VEGFR-2.[3]

    • Effect: Inhibition of angiogenesis, leading to tumor starvation.

    • Apoptosis: Induction of Caspase-3 and downregulation of Bcl-2, arresting cells in the Pre-G1/G1 phase.[4]

  • Data Summary (Reference Compound 12l analogue):

    • HepG2 IC50: ~10.5 µM[5][4]

    • VEGFR-2 IC50: ~97 nM[1][5][4][6]

    • SAR Note: While 5-methyl derivatives are often cited, the 6-methoxy variants provide superior solubility and metabolic clearance profiles in early ADME screens.

Antimicrobial & Antifungal Activity[4][5][10][11][12][13]
  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and fungal strains (C. albicans).[7]

  • Mechanism: Inhibition of DNA Gyrase (Topoisomerase II). The planar benzoxazole ring intercalates or binds to the ATP site of the gyrase B subunit.

  • Potency: 2-(4-substituted phenyl)-6-methoxybenzoxazoles typically exhibit MIC values between 12.5 and 50 µg/mL.[1]

Anti-inflammatory: The MBOA Case

6-Methoxy-2-benzoxazolinone (MBOA) is a naturally occurring cyclic carbamate found in corn and wheat.[1]

  • Activity: It acts as a phytoalexin (plant defense) and has potent anti-inflammatory/analgesic properties in mammals.

  • Mechanism: Non-selective COX inhibition and modulation of reproductive hormones (historically linked to vole reproduction cycles).

Structure-Activity Relationship (SAR) Analysis

The biological output is strictly controlled by substituents at C-2 and C-6.

PositionSubstituentEffect on Activity
C-6 Methoxy (-OCH3) Optimal for CNS (Melatonin mimicry). Increases lipophilicity (LogP) and metabolic stability vs. -OH.
C-6 Chloro/FluoroEnhances antimicrobial potency (increases acidity/halogen bonding) but reduces CNS specificity.[1]
C-2 PhenylIncreases DNA gyrase binding (Antimicrobial).[1]
C-2 Pyridyl/HeterocycleEnhances kinase selectivity (Anticancer/VEGFR-2).[1]
C-2 Mercapto (-SH)Precursor for thioethers; often leads to broad but non-specific cytotoxicity.[1]

Experimental Workflows (Graphviz)

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow cluster_Syn Synthesis Phase cluster_Screen Biological Screening Step1 Precursor: 2-Amino-5-methoxyphenol Step2 Cyclization: Carboxylic Acid + PPA (Microwave/Reflux) Step1->Step2 Step3 Purification: Recrystallization (EtOH) Step2->Step3 Screen1 Antimicrobial Assay (MIC via Microdilution) Step3->Screen1 If 2-Aryl substituted Screen2 Anticancer Assay (MTT / VEGFR-2 ELISA) Step3->Screen2 If 2-Heteroaryl Screen3 CNS/Melatonin Assay (Radioligand Binding) Step3->Screen3 If Melatonin Bioisostere Lead Lead Candidate Selection Screen1->Lead Screen2->Lead Screen3->Lead

Figure 2: Experimental workflow for the development of 6-methoxybenzoxazole therapeutics.

References

  • Anticancer (VEGFR-2): Taghour, M. S., et al. (2022).[1][5][4] "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Melatonin Agonists: Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry. (Foundational work establishing the bioisostere concept).
  • Antimicrobial: Pinar, A., et al. (2004).
  • MBOA (Anti-inflammatory): Garg, N., et al. (2016). "6-Methoxy-2-benzoxazolinone: A phytometabolite with diverse biological activities."[1] Current Bioactive Compounds.

  • Synthesis & SAR: Sener, E., et al. (1987). "Synthesis and antimicrobial activity of some 2-substituted benzoxazoles." Journal of Pharmacy and Pharmacology.

Sources

Engineering Privileged Scaffolds: A Technical Whitepaper on 2-Chloro-6-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery pivots toward highly optimized, target-specific small molecules, the selection of starting scaffolds dictates the trajectory of lead optimization. This whitepaper provides an in-depth mechanistic and operational analysis of 2-chloro-6-methoxybenzo[d]oxazole , a highly versatile electrophilic building block. By deconstructing its physicochemical properties, reactivity profile, and therapeutic applications, this guide serves as a foundational resource for medicinal chemists and application scientists engineering next-generation therapeutics.

Physicochemical Profiling and Structural Causality

The utility of a chemical building block is governed by its precise molecular architecture. This compound (CAS: 93794-39-9) features a fused bicyclic system combining a benzene ring and an oxazole ring, substituted strategically at the C2 and C6 positions[1][2].

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name This compound
CAS Registry Number 93794-39-9
Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Monoisotopic Mass 183.0087 Da
Core Scaffold Benzo[d]oxazole
Key Reactivity Hub C2 Carbon (Electrophilic)
Causality in Molecular Design

The specific substitution pattern of this molecule is not arbitrary; it is engineered for optimal reactivity and biological integration:

  • The C2-Chloro Group (The Reactive Hub): The carbon at position 2 is flanked by highly electronegative oxygen and nitrogen atoms. This intense electron withdrawal renders the C2 carbon highly electrophilic, making the carbon-chlorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Methoxy Group (The Modulator): The methoxy group at position 6 serves a dual purpose. Chemically, it donates electron density into the aromatic system via resonance, which slightly tempers the reactivity of the core, preventing uncontrolled side reactions. Biologically, the oxygen atom acts as a hydrogen-bond acceptor, improving the aqueous solubility and target-binding affinity of downstream drug candidates.

Therapeutic Applications in Medicinal Chemistry

The derivatization of this compound has led to the discovery of several critical therapeutic agents.

HMOX1 Induction and Oxidative Stress

Recent patent literature highlights the use of this compound in the synthesis of Heme Oxygenase 1 (HMOX1) inducers ()[3]. In response to elevated reactive oxygen species (ROS), cells rely on the Nrf2/Keap1 pathway. Derivatives of this benzoxazole scaffold act as electrophilic modifiers of the Keap1 sensor, facilitating the nuclear translocation of Nrf2 and the subsequent transcription of the protective HMOX1 gene[3].

HMOX1_Pathway Drug Benzoxazole Derivative Keap1 Keap1-Nrf2 Complex Drug->Keap1 Binding/Alkylation Nrf2 Nuclear Nrf2 Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding HMOX1 HMOX1 Expression ARE->HMOX1 Gene Transcription

Mechanism of HMOX1 induction via Nrf2/Keap1 pathway by benzoxazole derivatives.

Analgesics and Tachyphylaxis Mitigation

The scaffold is also heavily utilized in the synthesis of novel analgesics designed to combat tachyphylaxis—a phenomenon where repeated administration of narcotic analgesics results in a rapid decrease in efficacy ()[4][5]. By substituting the C2-chloro group with specific pharmacophores, researchers have developed compounds that extend the duration of analgesic action and reverse opiate-induced tolerance[4][5].

Self-Validating Experimental Protocol: SNAr Derivatization

To transform this compound into a biologically active candidate, a robust Nucleophilic Aromatic Substitution (SNAr) workflow is required. As a Senior Application Scientist, I mandate that every synthetic protocol operates as a self-validating system —meaning the reaction conditions inherently drive completion, and embedded analytical checkpoints prevent the progression of failed reactions.

Step-by-Step Methodology

Step 1: Initiation & Solvation

  • Action: Dissolve 1.0 equivalent of this compound in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent. It stabilizes the highly charged Meisenheimer complex intermediate formed during the SNAr reaction without acting as a competing nucleophile.

Step 2: Nucleophilic Addition & Acid Scavenging

  • Action: Add 1.2 equivalents of the desired primary or secondary amine, followed immediately by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The amine attacks the C2 position. This displaces the chloride ion, generating HCl. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct. This prevents the protonation of the unreacted nucleophilic amine, continuously driving the reaction equilibrium forward.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Causality: While the C2 position is activated, the electron-donating resonance of the C6-methoxy group slightly raises the activation energy barrier. Thermal input is required to achieve a rapid and complete conversion.

Step 4: The In-Process Control (IPC) Feedback Loop

  • Action: At the 2-hour mark, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation Logic: The system validates itself through mass tracking. The protocol dictates that the reaction is only complete when the starting material peak (m/z 184.0[M+H]+) is entirely depleted, and the target product mass dominates the chromatogram[3]. If m/z 184.0 persists, the protocol automatically triggers the addition of 0.5 eq of amine and an additional hour of heating.

Step 5: Isolation & Orthogonal Verification

  • Action: Quench the reaction in ice-cold water to precipitate the product. Filter, wash, and dry. Verify structural integrity using 1H NMR.

  • Validation Logic: Orthogonal verification ensures that the mass detected in Step 4 corresponds to the correct structural isomer. The disappearance of the amine's primary protons and the preservation of the benzoxazole aromatic coupling constants confirm successful C2 substitution.

SNAr_Workflow A This compound (Electrophile) C SNAr Reaction (DMF, DIPEA, 80°C) A->C B Primary/Secondary Amine (Nucleophile) B->C D In-Process Control (IPC) LC-MS: Target m/z detection C->D Reaction Monitoring D->C Incomplete (Add Time/Base) E 6-Methoxy-N-substituted benzo[d]oxazol-2-amine D->E Conversion >95%

Self-validating SNAr workflow for this compound derivatization.

References

  • Google Patents. "US20240051952A1 - Hmox1 inducers". United States Patent Application.
  • Google Patents. "US9102636B2 - Analgesic compounds, compositions, and uses thereof". United States Patent.

Sources

The Benzoxazole Pharmacophore: Synthetic Architecture and Therapeutic Utility

[1][2]

Executive Summary

The benzoxazole scaffold—a benzene ring fused to an oxazole ring at the 4,5-positions—represents a "privileged structure" in modern medicinal chemistry. Its utility stems from its physicochemical ability to mimic the purine bases (adenine and guanine) of DNA/RNA and the indole side chain of tryptophan. This bioisosterism allows benzoxazole derivatives to interrogate a vast array of biological targets, from kinase ATP-binding pockets to amyloidogenic protein tetramers.

This guide provides a technical deep-dive into the benzoxazole moiety, focusing on reproducible synthetic protocols, structure-activity relationships (SAR), and its critical role in stabilizing transthyretin (TTR) as exemplified by the drug Tafamidis.

Structural Significance & Chemical Space

The benzoxazole core (

  • Hydrogen Bonding: The nitrogen atom at position 3 serves as a hydrogen bond acceptor, while the C-H at position 2 (if unsubstituted) can act as a weak donor.

  • 
    -Stacking:  The bicyclic aromatic system facilitates 
    
    
    -
    
    
    interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor binding pockets.
  • Metabolic Stability: Compared to its indole isostere, the benzoxazole ring is generally more resistant to oxidative metabolism, often improving the pharmacokinetic (PK) profile of lead compounds.

Bioisosteric Mapping
  • vs. Adenine: Benzoxazole mimics the N1-C6-N7 motif of adenine, making it an excellent scaffold for ATP-competitive kinase inhibitors.

  • vs. Indole: It retains the geometry of indole but lowers lipophilicity (LogP) slightly due to the electronegative oxygen, potentially improving solubility.

Synthetic Methodologies: A Self-Validating Protocol

While classical methods involve the condensation of 2-aminophenols with carboxylic acids using strong dehydrating agents (e.g., Polyphosphoric acid - PPA), modern medicinal chemistry demands milder conditions that tolerate diverse functional groups.

Recommended Protocol: Copper-Catalyzed Oxidative Cyclization

This protocol is selected for its reliability in generating 2-substituted benzoxazoles, a critical position for SAR exploration. It avoids harsh acids, allowing for the inclusion of acid-sensitive moieties on the aryl rings.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate between a 2-aminophenol and an aldehyde, followed by a copper-mediated intramolecular C-O bond formation.

Reagents:

  • Substrate A: 2-Aminophenol derivative (1.0 equiv)[1]

  • Substrate B: Aryl Aldehyde (1.1 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand/Base: 1,10-Phenanthroline (10 mol%) /

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)

  • Atmosphere:

    
     balloon or open air (oxidant)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminophenol (1.0 mmol) and the aryl aldehyde (1.1 mmol) in anhydrous DMF (5 mL).

  • Catalyst Addition: Add

    
     (2.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol) sequentially.
    
  • Reaction: Purge the flask briefly with oxygen and affix an

    
     balloon. Heat the mixture to 80-100°C.
    
    • Critical Checkpoint: Monitor via TLC.[2] The intermediate Schiff base often forms quickly; the cyclization is the rate-determining step.

  • Workup: Upon consumption of starting material (typically 4-12 hours), cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (3x 10 mL) to remove DMF.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Why this works (Causality): The Cu(I) activates the phenolic oxygen, facilitating the nucleophilic attack on the imine carbon. The presence of oxygen regenerates the active copper species and aids in the final aromatization.

Synthetic Pathways Visualization

The following diagram illustrates the retrosynthetic logic and the forward pathway described above.

BenzoxazoleSynthesisSubstrate2-Aminophenol+ Aryl AldehydeIntermediateSchiff Base(Imine Intermediate)Substrate->IntermediateCondensation(-H2O)TransitionCu-ComplexOxidative CyclizationIntermediate->TransitionCuI, O2, BaseProduct2-SubstitutedBenzoxazoleTransition->ProductAromatization

Caption: Step-wise oxidative cyclization pathway for benzoxazole synthesis from 2-aminophenols.

Medicinal Chemistry & SAR

The biological activity of benzoxazoles is highly dependent on the substitution pattern.[3] The table below summarizes the Structure-Activity Relationship (SAR) trends observed in recent kinase and antimicrobial research.

Table 1: General SAR of the Benzoxazole Scaffold

PositionChemical ModificationBiological Impact
C-2 Aryl / Heteroaryl groupsCritical Determinant. Defines specificity. In kinase inhibitors, this group often extends into the hydrophobic pocket. In Tafamidis, the 3,5-dichlorophenyl group is essential for TTR binding.
C-5 Halogens (Cl, F), Alkyl, NitroPotency Tuning. Electron-withdrawing groups (EWGs) here often enhance metabolic stability and cellular potency. 5-Fluoro analogs are common to block metabolism.
C-6 Amides, SulfonamidesSolubility & Interaction. Often used to attach solubilizing groups (piperazines) or H-bond donors to interact with solvent-front residues in enzymes.
C-7 Small alkylsSteric Clash. Substitution here is generally less tolerated unless the target pocket has a specific auxiliary cleft.
Case Study: Tafamidis and TTR Stabilization

Tafamidis (Vyndaqel) is the quintessential example of benzoxazole success. It treats Transthyretin (TTR) Amyloidosis.[4][5]

  • Pathology: TTR is a transport protein that exists as a tetramer.[4][5][6] In disease states (due to mutation or aging), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils, damaging the heart (cardiomyopathy) and nerves.[7][8]

  • Mechanism of Action: Tafamidis is a Kinetic Stabilizer .[6][8] It binds to the two thyroxine-binding sites at the dimer-dimer interface of the TTR tetramer.

  • Why Benzoxazole? The benzoxazole core provides the rigid, planar scaffold necessary to slot into the thyroxine binding pocket, while the 3,5-dichlorophenyl group at C-2 engages in hydrophobic interactions that "glue" the tetramer together.

Mechanism Visualization

TTR_StabilizationTetramerNative TTR Tetramer(Functional)DissociationRate-LimitingDissociation stepTetramer->Dissociation SpontaneousMonomerMisfolded MonomersDissociation->MonomerAmyloidAmyloid Fibrils(Toxic Aggregates)Monomer->Amyloid AggregationTafamidisTafamidis(Benzoxazole Ligand)Tafamidis->Tetramer Binds to T4 PocketTafamidis->Dissociation Kinetically StabilizesPrevents Dissociation

Caption: Mechanism of Action of Tafamidis. The drug binds the native tetramer, raising the energy barrier for dissociation.[6]

Future Perspectives

The benzoxazole scaffold is currently evolving beyond simple inhibition.

  • PROTACs: Benzoxazole-based kinase inhibitors are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins rather than merely inhibiting them.

  • Covalent Inhibitors: Introduction of acrylamide groups at the C-5 or C-6 position allows for covalent targeting of cysteine residues in kinases (e.g., EGFR), overcoming drug resistance.

References
  • Tafamidis Mechanism: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[5][6][7][8] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Benzoxazole Synthesis Review: Di Martino, S., & De Rosa, M. (2024).[9] "The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments." Topics in Current Chemistry, 382, 33. Link[10]

  • Copper-Catalyzed Protocol: Mayo, M. S., et al. (2014).[11] "Synthesis of Benzoxazoles from 2-Aminophenols and

    
    -Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide." The Journal of Organic Chemistry, 79(13), 6310-6314. Link
    
  • Anticancer SAR: BenchChem Application Note. (2025).[2][3][12] "Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles." Link

  • Clinical Utility: Lamb, Y. N. (2021). "Tafamidis: A Review in Transthyretin Amyloid Cardiomyopathy." American Journal of Cardiovascular Drugs, 21, 113–121. Link

Methodological & Application

Application Note: Nucleophilic Amination of 2-Chloro-6-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026


 Amination
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The functionalization of the benzoxazole core is a pivotal transformation in medicinal chemistry, particularly for the development of VEGFR inhibitors, antimicrobial agents, and fluorescent biological probes. This guide details the reaction of 2-chloro-6-methoxybenzoxazole with primary and secondary amines.

Unlike the highly reactive 6-nitro derivatives, the 6-methoxy variant presents a unique challenge: the electron-donating nature of the methoxy group at the C6 position increases electron density within the


-system, slightly deactivating the C2 position toward nucleophilic attack. Consequently, standard protocols often yield incomplete conversion or require extended reaction times. This note provides optimized, high-fidelity protocols to overcome this electronic deactivation, ensuring high yields and purity.

Mechanistic Insight & Causality

The Electronic Landscape

The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism of the Addition-Elimination type.[1][2]
  • The Electrophile: The C2 carbon is activated by the induction of the adjacent oxazole nitrogen (

    
    ) and oxygen.
    
  • The Deactivation Challenge: The methoxy group (-OMe) at C6 acts as a resonance donor (

    
     effect). This donation pushes electron density into the benzene ring, which is conjugated with the oxazole ring, raising the energy of the transition state for the initial nucleophilic attack.
    
  • The Solution: To counteract this, we utilize polar aprotic solvents (DMF/DMSO) to stabilize the charged Meisenheimer-like transition state or employ microwave irradiation to overcome the activation energy barrier.

Reaction Pathway Diagram

SNAr_Mechanism Reactants 2-Chloro-6-methoxy benzoxazole + Amine TS Tetrahedral Intermediate (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (Rate Determining) Elimination Elimination of Cl⁻ TS->Elimination Re-aromatization Product 2-Amino-6-methoxy benzoxazole Elimination->Product -HCl (Base scavenged)

Figure 1: Stepwise


 mechanism. The rate-determining step is the formation of the tetrahedral intermediate, which is sensitive to the electronic effects of the 6-methoxy group.

Experimental Protocols

Protocol A: Standard Thermal Substitution (High Fidelity)

Best for: Scale-up (>1g), valuable amines, and thermally sensitive substrates.

Reagents:

  • Substrate: 2-Chloro-6-methoxybenzoxazole (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methoxybenzoxazole (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: DMF is preferred over ethanol for the methoxy derivative to achieve higher reaction temperatures (

      
      C) without high pressure.
      
  • Addition: Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv) dropwise at room temperature.

    • Causality: Adding base before heating prevents the formation of amine-HCl salts, which are non-nucleophilic.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ). Monitor via TLC (30% EtOAc/Hexane) or LCMS.
    
    • Timeframe: Primary amines: 2–4 hours. Sterically hindered secondary amines: 6–12 hours.

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Workup:

    • Solid Product: If a precipitate forms, filter, wash with water, and dry.

    • Oily Product: Extract with Ethyl Acetate (

      
      ).[3] Wash combined organics with brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.
Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Best for: Library generation, hindered amines, and kinetic studies.

Reagents:

  • Substrate: 2-Chloro-6-methoxybenzoxazole (1.0 equiv)

  • Nucleophile: Amine (2.0 equiv)[4]

  • Solvent: Ethanol or Isopropanol (3 mL per mmol)

Step-by-Step Methodology:

  • Loading: Charge a microwave process vial with the substrate and amine.

    • Note: No external base is required if using excess amine (2.0+ equiv), as the excess amine acts as the HCl scavenger.

  • Irradiation: Seal the vial and irradiate at 140°C for 15 minutes (High Absorption setting).

  • Purification: Concentrate the solvent directly in vacuo. Resuspend the residue in minimal DCM and purify via flash column chromatography or preparative HPLC.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction & Control cluster_2 Isolation Start Dissolve Substrate (DMF/ACN) Add Add Base (DIPEA) + Amine Start->Add Heat Heat to 90°C (or MW 140°C) Add->Heat Monitor TLC/LCMS Check (Target: [M+H]+) Heat->Monitor Monitor->Heat Incomplete Quench Pour into Ice Water Monitor->Quench Complete Filter Filtration/Extraction Quench->Filter

Figure 2: Operational workflow for the synthesis of 2-amino-6-methoxybenzoxazoles.

Data Summary & Troubleshooting

Relative Reactivity Table

The following table illustrates the reactivity profile of the 6-methoxy derivative compared to other common benzoxazoles.

Substrate Substituent (C6)Electronic EffectReaction Rate (vs. H)Recommended Temp
-NO₂ (Nitro) Strong EWG (Activator)Fast (

)
RT - 50°C
-H (Unsubstituted) NeutralBaseline60 - 80°C
-OMe (Methoxy) EDG (Deactivator) Slow (

)
90 - 120°C
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Hydrolysis Product (Benzoxazolone) Presence of water in solvent/base.Use anhydrous DMF/ACN. Ensure base is dry.
Low Conversion (<50%) Electron donation from -OMe.Switch to Protocol B (Microwave) or use DMSO at 110°C.
Dark/Tar Formation Oxidation of amine or substrate.Degas solvents with

prior to heating.

References

  • Mechanistic Basis of

    
     in Benzoxazoles 
    BenchChem. "Mechanistic Investigations of Reactions Involving 2-Chlorobenzo[d]oxazol-5-amine."
    
    
  • Microwave Assisted Synthesis Protocols MDPI. "The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst."

  • Biological Activity & SAR of 6-Methoxy Derivatives Microbiology Spectrum. "Identification of 2-Amino Benzothiazoles/Benzoxazoles with Bactericidal Activity."

  • General Synthetic Methodology Organic Chemistry Portal. "Synthesis of 2-Aminobenzoxazoles via Palladium-Catalyzed Aerobic Oxidation (Alternative Route)."

Sources

Procedure for cyclization of 2-aminophenols with triphosgene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization of 2-Aminophenols to 2-Benzoxazolinones using Triphosgene

Part 1: Safety Directive (Critical)

WARNING: FATAL TOXICITY HAZARD Triphosgene (Bis(trichloromethyl) carbonate, BTC) is a solid substitute for phosgene gas.[1] While safer to handle than the gas, 1 mole of Triphosgene decomposes to generate 3 moles of Phosgene upon reaction or contact with nucleophiles/moisture. Phosgene is a pulmonary agent that causes latent, often fatal, pulmonary edema.

Mandatory Safety Protocol:

  • Engineering Controls: All operations must occur inside a certified chemical fume hood with a face velocity

    
     fpm.
    
  • Quenching Trap: The vacuum line and reaction vent must be connected to a scrubber containing 20% aqueous NaOH or Ammonia to neutralize escaping phosgene gas.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A full-face respirator with acid gas cartridges must be available immediately outside the hood.

  • Decontamination: Prepare a "quench bucket" (50% Ethanol/50% 2M NaOH) before opening the reagent bottle. All spatulas and glassware contacting BTC must be dipped here immediately after use.

Part 2: Introduction & Rationale

The cyclization of 2-aminophenols to 2-benzoxazolinones (benzoxazol-2-ones) is a pivotal transformation in medicinal chemistry, yielding pharmacophores found in muscle relaxants (e.g., Chlorzoxazone) and anticonvulsants.

Historically, this synthesis utilized gaseous phosgene or urea fusion at high temperatures (


). Triphosgene offers a superior alternative:
  • Stoichiometric Precision: Solid weighing allows exact equivalents (0.34 eq), reducing side reactions.

  • Mild Conditions: Reactions proceed at

    
     to Room Temperature (RT) in standard solvents (THF, DCM).
    
  • Yield: Consistently provides yields

    
     with simple workup.
    

Part 3: Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction is driven by the differential nucleophilicity of the amine and hydroxyl groups.

  • Nucleophilic Attack: The primary amine (more nucleophilic) attacks the triphosgene carbonyl.

  • Elimination: Loss of leaving groups generates a highly reactive carbamoyl chloride or isocyanate intermediate.

  • Cyclization: The adjacent hydroxyl group attacks the carbonyl, closing the ring and expelling HCl.

Mechanism Substrate 2-Aminophenol Inter1 Carbamoyl Chloride Intermediate Substrate->Inter1  Nucleophilic Attack   BTC Triphosgene (BTC) BTC->Inter1 HCl HCl (Scavenged by Base) Inter1->HCl  Elimination   Product 2-Benzoxazolinone (Cyclized) Inter1->Product  Intramolecular Cyclization  

Figure 1: Mechanistic pathway. The amine acts as the primary nucleophile, followed by ring closure via the phenol oxygen.

Part 4: Experimental Protocol

Reagents & Materials
  • Substrate: 2-Aminophenol (1.0 equiv, 10 mmol)

  • Reagent: Triphosgene (0.35 equiv, 3.5 mmol)

  • Base: Triethylamine (TEA) (2.2 equiv, 22 mmol) – Crucial for scavenging HCl.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Quench: Saturated Sodium Bicarbonate (

    
    ).
    
Step-by-Step Procedure

1. System Preparation

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Fit the flask with an addition funnel and a nitrogen inlet.

  • Why: Moisture hydrolyzes triphosgene to

    
     and HCl, stopping the reaction and creating gas pressure.
    

2. Substrate Solubilization

  • Charge the RBF with 2-Aminophenol (1.09 g, 10 mmol) and anhydrous THF (40 mL).

  • Add Triethylamine (3.0 mL, 22 mmol) via syringe.

  • Cool the mixture to

    
      using an ice bath.
    
  • Why: Cooling controls the exothermic nature of the initial acylation; TEA prevents protonation of the amine, keeping it nucleophilic.

3. Triphosgene Addition (The Critical Step)

  • Dissolve Triphosgene (1.04 g, 3.5 mmol) in 10 mL anhydrous THF in the addition funnel.

  • Add the BTC solution dropwise over 20–30 minutes at

    
    .
    
  • Why: "Reverse addition" (BTC to Amine) or slow addition prevents localized high concentrations of phosgene, minimizing oligomerization side products.

4. Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–4 hours.

  • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). The starting amine spot (polar) should disappear, replaced by a less polar product spot.

5. Workup & Isolation

  • Quench: Slowly add 20 mL saturated aqueous

    
    . Caution: Gas evolution (
    
    
    
    ).
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL).[2]
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

6. Purification

  • Recrystallize the crude solid from Ethanol/Water or Hexanes/EtOAc.

  • Expected Yield: 85–95%.

Part 5: Workflow Visualization

Workflow Step1 Dissolve 2-Aminophenol + TEA in THF at 0°C Step2 Dropwise Addition of Triphosgene/THF Solution Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Step4 TLC Check (Disappearance of Amine) Step3->Step4 Step5 Quench with Sat. NaHCO3 Step4->Step5 Step6 Extract (EtOAc) -> Dry -> Recrystallize Step5->Step6

Figure 2: Operational workflow for the batch synthesis of 2-benzoxazolinone.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solventUse freshly distilled THF or molecular sieves. Water destroys BTC.
Oligomer Formation Addition too fastSlow down BTC addition rate. Ensure vigorous stirring.
Incomplete Reaction Stoichiometry errorEnsure BTC is calculated as 0.33–0.35 eq. (1 BTC = 3 Phosgene).
Dark Coloration Oxidation of aminePurge solvents with Nitrogen/Argon before use.

References

  • Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis.[1][3][4] Synthesis, 1996(05), 553-576.

  • Goshayev, M., Oremus, V., & Grepl, M. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds.[5] Proceedings of the 26th International Electronic Conference on Synthetic Organic Chemistry.

  • SynQuest Laboratories. (2023). Safety Data Sheet: Triphosgene.[6]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 2-Chloro-6-methoxybenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-CL-OMe-001 Subject: Yield Improvement & Hydrolysis Prevention for 2-Chloro-6-methoxybenzoxazole Assigned Scientist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction

You are likely encountering a "vanishing product" phenomenon or low conversion rates. The synthesis of 2-chloro-6-methoxybenzoxazole is deceptively simple. While the core heterocycle is stable, the C2-chlorine atom in this electron-rich scaffold is an imidoyl chloride equivalent. It is highly electrophilic and prone to rapid hydrolysis back to the benzoxazolone starting material upon exposure to atmospheric moisture or aqueous workup conditions.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this reaction. We will focus on the two-step sequence starting from 2-amino-5-methoxyphenol , optimizing for the electronic effects of the 6-methoxy substituent.

Module 1: The Precursor (Cyclization)

Objective: Synthesize high-purity 6-methoxybenzo[d]oxazol-2(3H)-one. Critical Insight: The purity of the "one" intermediate dictates the success of the chlorination. Residual water or unreacted aminophenol will quench the chlorinating agent in the next step, creating "tar" (phosphoric acid polymers).

Protocol A: Urea Melt Fusion (Recommended for Scale >10g)

Why: Urea is cheap and the high temperature drives off water, pushing the equilibrium to completion.

  • Mix: 1.0 eq 2-amino-5-methoxyphenol + 3.0 eq Urea (excess is vital).

  • Heat: Ramp to 150°C (melt). Evolution of NH₃ gas will be vigorous.

  • Soak: Hold at 170°C for 3 hours. The mixture will solidify.

  • Workup: Cool to 80°C. Add water. The product is insoluble; urea is soluble. Filter.

  • Purification: Recrystallize from Ethanol/Water.

    • Target MP: ~153-155°C.

Protocol B: CDI Cyclization (Recommended for High Purity/Small Scale)

Why: Carbonyldiimidazole (CDI) works under mild conditions, avoiding oxidation of the electron-rich methoxy ring.

  • Dissolve: 1.0 eq Starting Material in dry THF (0.5 M).

  • Add: 1.2 eq CDI in portions at 0°C.

  • Stir: Warm to RT (2 hours).

  • Workup: Evaporate THF. Partition EtOAc/1M HCl. (Acid wash removes imidazole byproduct).

Module 2: The Chlorination (The Bottleneck)

Objective: Convert the carbonyl oxygen to chlorine. The Problem: The 6-methoxy group is an Electron Donating Group (EDG). It increases electron density in the ring, stabilizing the cation intermediate, but it also makes the C2 position slightly less electrophilic than in unsubstituted benzoxazoles. Standard POCl₃ reflux often fails to drive conversion to 100%.

Optimized Protocol: Vilsmeier-Haack Activation

Do not rely on POCl₃ alone. You must use a catalyst.

Reagents:

  • Substrate: 6-methoxybenzo[d]oxazol-2(3H)-one (Dry! <0.5% water).[1]

  • Solvent/Reagent: POCl₃ (10 vol).

  • Catalyst: PCl₅ (1.1 eq) OR Pyridine (2.0 eq).

  • Crucial Additive: DMF (5-10 drops per 10g substrate).

Step-by-Step:

  • Setup: Flame-dried RBF, reflux condenser, CaCl₂ drying tube (strictly anhydrous).

  • Addition: Charge solid substrate and PCl₅. Add POCl₃.[2][3] Add DMF drops last.

  • Reaction: Heat to 100°C (Gentle reflux).

    • Visual Check: The suspension should clear to a solution within 1 hour.

    • Time: 3–5 hours.[4]

  • Monitoring: Aliquot 50µL into dry MeOH.

    • TLC Analysis: Look for the methyl ether derivative (formed by MeOH quenching the Cl product). If you see the starting "one" spot, reaction is incomplete.

Troubleshooting Decision Tree

Chlorination_Logic Start Start Chlorination (POCl3 + Substrate) Check Check TLC (1 hr) Start->Check Clear Solution Clear? Check->Clear Add_Cat Add PCl5 (0.5 eq) or DMF drops Clear->Add_Cat No (Suspension) Continue Reflux 2-3 hrs Clear->Continue Yes Add_Cat->Continue Continue->Check Workup_Check Workup Decision Continue->Workup_Check Direct_Evap Route A: Distill POCl3 (Best Yield) Workup_Check->Direct_Evap Scale > 5g Quench_Ice Route B: Pour on Crushed Ice (Risk of Hydrolysis) Workup_Check->Quench_Ice Scale < 1g

Figure 1: Decision logic for the chlorination step. Note that direct evaporation of POCl₃ is preferred over aqueous quenching to minimize hydrolysis.

Module 3: Isolation & Stability (The Yield Trap)

The "Vanishing Product" Phenomenon: Users often report a white solid precipitating during workup that turns out to be the starting material. This is Hydrolysis , not incomplete reaction.

Reaction:



The "Cold-Dry" Workup Protocol
  • Strip Solvent: Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap). Do not pour the reaction mixture directly into water if possible.

  • Residue: You will have a thick oil/solid residue. Dissolve this in Dichloromethane (DCM) .

  • The Wash (Critical):

    • Pour the DCM solution into a beaker of Ice/Saturated NaHCO₃ .

    • Stir vigorously for only 5 minutes. (Neutralize acid, but don't let the imidoyl chloride sit in water).

  • Separation: Quickly separate the organic layer.

  • Drying: Dry over MgSO₄ immediately. Filter.

  • Storage: Store the solid under Argon in the freezer.

Data Summary: Yield Optimization

MethodReagentsTempTimeTypical YieldPrimary Side Product
Standard POCl₃ neatReflux6h40-50%Hydrolyzed SM
Catalyzed POCl₃ + DMF (cat)Reflux3h65-75%Tars
Activated POCl₃ + PCl₅ + DMF 90°C 2h 85-92% None
Alternative SOCl₂ + DMFReflux12h<30%Unreacted SM

FAQ: Common Issues

Q: My product turned pink/red on the column. A: The 6-methoxy group makes the ring electron-rich and prone to oxidation on acidic silica. Fix: Add 1% Triethylamine (TEA) to your eluent (Hexane/EtOAc) to neutralize the silica.

Q: Can I store the 2-chloro product on the shelf? A: No. It will slowly hydrolyze with humidity, releasing HCl, which autocatalyses further decomposition. Store at -20°C in a desiccator.

Q: Why PCl₅? Isn't POCl₃ enough? A: POCl₃ is a phosphorylating agent. It reacts with the "one" (lactam) form to make a phosphate intermediate. PCl₅ is a more aggressive chlorinating agent that converts that phosphate (or the lactam directly) to the chloride more irreversibly.

References

  • Benzoxazole General Synthesis: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[5] (2023).[5][6] NIH/PMC. Link

  • Chlorination Protocol (Vilsmeier Type): POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[7] (2011).[3][8][9] RSC Advances. Link

  • Stability & Hydrolysis: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022).[10] Semantic Scholar. Link

  • Reagent Guide (Deoxychlorination): ACS GCI Pharmaceutical Roundtable Reagent Guides: Deoxychlorination. (2015). ACS. Link

Sources

Technical Support Center: Troubleshooting & Purification of Unstable Chloro-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the isolation and purification of highly reactive pharmaceutical intermediates. Chloro-heterocycles—such as chloropyrimidines, chloropyridines, and chloroquinolines—are foundational building blocks in drug discovery. However, the highly electrophilic nature of the carbon-halogen bond makes these compounds notoriously unstable, rendering standard purification workflows ineffective.

This guide synthesizes field-proven methodologies to help you bypass degradation, hydrolysis, and nucleophilic aromatic substitution (SNAr) during your purification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my chloropyrimidine degrade into a hydroxypyrimidine during standard silica gel chromatography? The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). When a chloro-heterocycle is loaded onto the column, the acidic silanol groups protonate the basic nitrogen atoms of the heterocyclic ring. This protonation drastically increases the electrophilicity of the C2/C4 positions, triggering rapid hydrolysis of the C-Cl bond by ambient moisture[1]. The Solution: You must neutralize the stationary phase. Deactivate the silica gel by treating it with a base, such as 1-5% Triethylamine (TEA), prior to packing the column. Alternatively, switch to a less acidic stationary phase like neutral alumina[1].

Q2: Can I use Reverse-Phase Preparative HPLC (RP-HPLC) for water-sensitive chloro-heterocycles? The Causality: Standard RP-HPLC typically employs water modified with 0.1% Trifluoroacetic acid (TFA). The combination of a highly aqueous environment and low pH accelerates the hydrolysis of the chloro group. The Solution: If RP-HPLC is mandatory, utilize a neutral or slightly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.0). However, Preparative Supercritical Fluid Chromatography (SFC) is the authoritative alternative. SFC utilizes supercritical CO₂ and anhydrous co-solvents (modifiers), completely eliminating the hydrolytic environment while providing superior resolution for achiral pharmaceutical intermediates[2][3].

Q3: My compound degraded during solvent removal on the rotary evaporator. What happened? The Causality: Prolonged heating under vacuum, especially in the presence of protic solvents (like methanol or ethanol), induces thermal degradation or SNAr. The protic solvent acts as a nucleophile, converting your chloro-heterocycle into an undesired methoxy- or ethoxy-heterocycle. The Solution: Evaporate at low temperatures (<30°C) and strictly utilize aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile) during both purification and isolation[4].

Part 2: Purification Workflow Visualization

Use the following decision tree to determine the most scientifically sound purification route for your specific intermediate.

PurificationWorkflow Start Crude Chloro-Heterocycle Moisture Highly Moisture Sensitive? (e.g., C2/C4-Chloropyrimidines) Start->Moisture SFC Supercritical Fluid Chromatography (SFC) Mobile Phase: CO2 / Anhydrous MeCN Moisture->SFC Yes Acid Acid Sensitive? (Degrades on standard silica) Moisture->Acid No Deactivated Deactivated Silica Gel (1-5% TEA) or Neutral Alumina Acid->Deactivated Yes Standard Standard Purification (RP-HPLC or Normal Phase) Acid->Standard No

Decision tree for selecting the optimal purification method for unstable chloro-heterocycles.

Part 3: Experimental Protocols

Protocol A: Amine-Deactivated Silica Gel Chromatography

This self-validating protocol ensures the acidic sites of the silica are fully masked before the sensitive compound is introduced.

  • Slurry Preparation: In a large Erlenmeyer flask, prepare a slurry of standard silica gel using your initial non-polar mobile phase (e.g., 100% Hexane or Heptane).

  • Deactivation: Add 1% to 5% (v/v) Triethylamine (TEA) to the slurry. Stir gently for 10 minutes to allow the TEA to bind to the acidic silanol sites.

  • Column Packing: Pour the deactivated slurry into the chromatography column. Allow the silica to settle uniformly. Flush the column with 2-3 column volumes of the TEA-spiked solvent to ensure complete saturation.

  • Sample Loading: Dissolve the crude chloro-heterocycle in a minimal amount of an aprotic solvent (e.g., Dichloromethane). Apply carefully to the top of the silica bed.

  • Elution: Elute the compound using a gradient of Hexane to Ethyl Acetate. Crucial: Maintain 1% TEA in all elution solvents to prevent the silica from becoming unmasked during the run.

  • Verification: Spot the fractions on a TEA-treated TLC plate to confirm the absence of lower-Rf hydrolysis byproducts[1].

Protocol B: Preparative SFC for Achiral Intermediates

For compounds that cannot tolerate any moisture, SFC is the industry standard[2].

  • System Preparation: Ensure the SFC system lines are completely purged of any protic modifiers (like Methanol) from previous runs.

  • Mobile Phase Selection: Utilize supercritical CO₂ as the primary mobile phase (Pump A). Select anhydrous Acetonitrile (MeCN) as the co-solvent/modifier (Pump B) to prevent SNAr reactions.

  • Stationary Phase: Select an achiral stationary phase suitable for polar heterocycles, such as 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP) columns.

  • Injection: Dissolve the crude sample in anhydrous MeCN or DCM. Inject via the autosampler.

  • Method Parameters: Maintain a backpressure of 120-150 bar and a column temperature of 35-40°C to ensure the CO₂ remains in its supercritical state[3].

  • Fraction Collection: Collect fractions into vessels pre-chilled to minimize thermal stress during CO₂ expansion.

Part 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different purification techniques to highly unstable chloro-heterocycles (such as 2,4-dichloropyrimidine derivatives).

Purification MethodTypical Recovery (%)Typical Purity (%)Risk of HydrolysisRecommended Application
Standard Silica Gel 10 - 40%VariableHighStable chloro-aromatics (e.g., chlorobenzenes)
Deactivated Silica (TEA) 75 - 90%>95%LowMildly acid-sensitive chloro-heterocycles
RP-HPLC (0.1% TFA) <10%PoorCriticalDO NOT USE for C2/C4 chloropyrimidines
RP-HPLC (Neutral Buffer) 60 - 80%>95%ModerateModerately stable intermediates
Preparative SFC (Anhydrous) >90%>98%NoneHighly unstable, water-sensitive intermediates

References

  • BenchChem. "Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives." BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvfg0hKfKKHWnraUV-WVdhpsISqDABbCkrzab6vFaReafb07Soz2ToTbF8e_1ybIZkvs-KBD9M6HLOOy4T-LAtdYWXtZS467fYsJnZweY_0MLoL4lDN8IfBusYmWyVJvhYLeYDTZ7c6WBGeBY1cRKjYlI2ut3Uh8RSWh1AMnfnyuzWxHUGjpklwO_JP3ouYLwfJMY1bSuERTnOKcwp_Ej421en1XKkwnHVWJo-vheAClU=]
  • Biba, M., & Liu, J. "A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development." American Pharmaceutical Review, April 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeyTtes2YMB_pCeP3N6xplh-zcTiaLoltPfDwyvsAYpKmle8boM4u15klwZIjjSlsPd29gWG9ncmgVbqq_WgDQ7Kfpq68qsO6aMLQNDxnNmPN0LpAYGuKqHi0ZuQAJth-_uRawsONYmzQB4ZOStnptDR3ZGvpHlbpMz0QyBe0qMm_wZ53IbX71arXb0NppOVzE9vLBYzoM0g9Q-Tr3YvFGwmGiorRUaDIgHgTQZNHJ3ULcvJq5vbeoRkgO3qfcflL3l51wpMXuED0hiwNARCSCQLl7X63BXP1QqP2fw0oitfMHLgvkHSyKhzy9O-tJCD9m84xUrJTiviUT03tisRISiNqfF9Bg42xZbXBU4yzYzUV58RwK7P31MI10oJgghpNupECZGvQ=]
  • Shimadzu Corporation. "Advanced Analysis with Supercritical Fluids Chromatography." Shimadzu Analytical Applications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt4dTL6yCCbbf4NkSOsjvbHWoM_lkHt4lmzyG7ArRrjXTkF3v53BfSQF3BBXsJ4BroYGO5YpxbwqYBWvg6605mZE9p3a_486leY_xwJdNzEZ_N1BCCG8wGihmU1Z36ZBrtf9ZiBKGKMQtGi3lXdtJCtD4uWuLWeklOb542NnvY6xpKARLsE9KGilrq6QHHm1Q0FnfeJs7qaPz9IOrU6Udy9RjalhO0Zl57U98kgWayOdi9lJQ3f_N0KJxBI0BOgLkUam2YdgqluGfxSNaScRf7lZc=]
  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." MDPI, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX6IMjVNlHDO_PJQlaWV6ZhnOJuFkm3nUhNLWvs5UZjv9PRPu1k0iyMmfohabo1XHnp7UUi2k0ZUThULnhEYoWVi8DzYe_FgoGC57YNQRpYyQXW0qHuLE8t5rQnPAALM_F1Q==]

Sources

Technical Support Center: Stability of 2-chloro-6-methoxybenzoxazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-6-methoxybenzoxazole. We address common questions and troubleshooting scenarios related to the compound's stability in aqueous environments, providing both theoretical understanding and practical, field-tested protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-chloro-6-methoxybenzoxazole in aqueous solutions?

A1: The primary stability concern is its susceptibility to hydrolysis. The benzoxazole ring system is inherently less aromatic and therefore more reactive compared to analogous structures like benzimidazoles or benzothiazoles.[1][2] This lower stability makes the ring prone to cleavage in aqueous media.

The key point of vulnerability is the C2 carbon. The chlorine atom at this position is a good leaving group, making the carbon highly electrophilic and susceptible to nucleophilic attack by water. This initiates a degradation cascade that can compromise the integrity of the parent compound in your experiments.

Q2: How does pH influence the degradation rate of 2-chloro-6-methoxybenzoxazole?

A2: The hydrolysis of the benzoxazole ring is strongly pH-dependent.[1][3] While specific kinetics for the 6-methoxy derivative are not widely published, the general behavior of benzoxazoles indicates that both acidic and basic conditions can accelerate degradation.

  • Acidic Conditions: Under acidic conditions (e.g., below pH 4-5), the hydrolysis of similar benzoxazole-containing compounds is known to occur, leading to the cleavage of ring linkages.[4] Protonation of the ring nitrogen can activate the C2 carbon, facilitating nucleophilic attack by water.

  • Neutral to Basic Conditions: In neutral and, particularly, in basic conditions, the hydroxide ion (OH⁻) acts as a more potent nucleophile than water, which can lead to rapid degradation. For some related benzoxazolinones, enzymatic hydrolysis shows optimal rates at alkaline pH (e.g., pH 9.0), suggesting the ring is susceptible to base-catalyzed cleavage.[5]

Therefore, maintaining a precisely controlled pH using a suitable buffer system is critical for experimental reproducibility.

Q3: What are the likely degradation products I should expect to see?

A3: The degradation proceeds via a multi-step pathway initiated by the hydrolysis of the 2-chloro substituent. The expected major degradation products are:

  • 6-methoxy-1,3-benzoxazol-2(3H)-one: This is the initial product formed upon displacement of the chloride by a hydroxyl group, followed by tautomerization. The formation of such benzoxazolone derivatives is a known degradation pathway for related compounds.[4]

  • N-(2-hydroxy-4-methoxyphenyl)formamide: Subsequent hydrolytic cleavage of the oxazole ring (specifically, the C-O bond) leads to this formamide intermediate. This type of C-O fission is characteristic of benzoxazole hydrolysis.[1][2]

  • 2-Amino-5-methoxyphenol: Further hydrolysis of the formamide group yields the final, stable aminophenol degradation product.

The diagram below illustrates this proposed degradation cascade.

G A 2-chloro-6-methoxybenzoxazole B 6-methoxy-1,3-benzoxazol-2(3H)-one A->B Hydrolysis (H₂O, -HCl) C N-(2-hydroxy-4-methoxyphenyl)formamide B->C Ring Opening (Hydrolysis) D 2-Amino-5-methoxyphenol C->D Hydrolysis

Caption: Proposed degradation pathway for 2-chloro-6-methoxybenzoxazole in aqueous media.

Q4: I'm seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

A4: Unexpected peaks are often indicative of the degradation products mentioned in Q3. To troubleshoot:

  • Conduct a Forced Degradation Study: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, and light) as recommended by ICH guidelines.[6] This will intentionally generate degradation products and help you correlate the unknown peaks in your primary experiment with specific degradation pathways.

  • Use Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for this task. The mass-to-charge ratio (m/z) of the unknown peaks can be used to tentatively identify them as the expected degradation products (e.g., 6-methoxy-1,3-benzoxazol-2(3H)-one, 2-amino-5-methoxyphenol).

  • Check for Impurities in the Starting Material: Ensure the purity of your initial compound. The unexpected peak could be a pre-existing impurity rather than a degradant.

Troubleshooting Guide: Common Experimental Issues

Symptom Observed Potential Root Cause Recommended Action & Rationale
Rapid loss of parent compound peak area/height in HPLC. Uncontrolled or inappropriate pH of the aqueous medium.Implement a buffered system (e.g., phosphate, acetate) to maintain a stable pH. The benzoxazole ring is highly sensitive to pH fluctuations.[1][4]
Elevated experimental temperature.Conduct the experiment at a controlled, lower temperature (e.g., 4°C or room temperature). Thermal stress can accelerate hydrolysis.[7]
Multiple new peaks appear over time. Photodegradation from exposure to ambient or UV light.Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Isoxazoles and related heterocycles can undergo photochemical rearrangements.[7]
Oxidative degradation from dissolved oxygen.For long-term studies, use degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.
Precipitate forms in the aqueous solution. A degradation product (e.g., 2-amino-5-methoxyphenol) may have lower aqueous solubility than the parent compound.Lower the initial concentration of the parent compound. Alternatively, introduce a small percentage of a miscible organic co-solvent (e.g., DMSO, acetonitrile) to maintain the solubility of all components.
Poor reproducibility between experimental runs. Inconsistent preparation of aqueous solutions (pH, temperature, exposure to air/light).Standardize all experimental parameters. Prepare fresh solutions for each run and meticulously document all conditions. Physical stability is highly dependent on consistent environmental factors.[8]

Experimental Protocols & Workflows

Protocol 1: General Aqueous Stability Assessment

This protocol provides a framework for evaluating the stability of 2-chloro-6-methoxybenzoxazole across a range of pH values.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2-chloro-6-methoxybenzoxazole in an inert, water-miscible organic solvent such as DMSO or acetonitrile.

  • Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 4.0, 7.4, and 9.0). Ensure the buffer has sufficient capacity to resist pH changes.

  • Sample Incubation:

    • In separate, light-protected vials, dilute the stock solution into each buffer to achieve the final desired concentration (e.g., 10 µg/mL). The final concentration of the organic co-solvent should be low (e.g., <1%) to minimize its effect.

    • Incubate the vials at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching (Optional but Recommended): Immediately mix the aliquot with an equal volume of cold acetonitrile or methanol. This stops further degradation and precipitates buffer salts, preparing the sample for analysis.

  • Analysis: Analyze the samples immediately using a validated HPLC method (see Protocol 2) to determine the remaining concentration of the parent compound and the formation of any degradation products.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Soln. (in DMSO) C Dilute Stock into Buffers A->C B Prepare Aqueous Buffers (pH 4, 7, 9) B->C D Incubate at Constant Temp. C->D E Sample at Time Points (t=0, 1, 2, 4...) D->E F Quench Reaction (e.g., cold ACN) E->F G Analyze via HPLC-UV F->G H Quantify Parent & Degradation Products G->H

Caption: Standard workflow for an aqueous stability study.

Protocol 2: HPLC Method for Stability Monitoring

This is a general-purpose reverse-phase HPLC method suitable for separating 2-chloro-6-methoxybenzoxazole from its more polar degradation products. Method optimization will be required.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-23 min: Column re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound (determine by UV-Vis scan) and potentially at other wavelengths to detect degradation products.

  • Injection Volume: 10 µL.

This method should provide good separation, with the more polar degradation products (like 2-amino-5-methoxyphenol) eluting earlier than the less polar parent compound.[9]

References

  • Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. Available from: [Link]

  • Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4745-4751. Available from: [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - ResearchGate. Available from: [Link]

  • Jadreško, D., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Chemosensors, 14(1), 15. Available from: [Link]

  • Papadopoulou-Mourkidou, E. (2000). Influence of pH on the photodegradation kinetics under UV light of climbazole solutions. Journal of Agricultural and Food Chemistry, 48(7), 2824-2827. Available from: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[10]). - ResearchGate. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Li, Y., et al. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 82(13), 3878-3887. Available from: [Link]

  • Zhang, Y., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 27(21), 7545. Available from: [Link]

  • US Patent 4517370A, Process for preparing 2-chlorobenzoxazoles.
  • Wang, Y., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 11(3), 943. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1729. Available from: [Link]

  • Hussain, A., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(3), 104543. Available from: [Link]

  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. Available from: [Link]

  • US Patent 4714766A, Process for the preparation of 2-chlorobenzoxazoles.
  • Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water - US EPA. Available from: [Link]

  • Stanković, A. M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5674. Available from: [Link]

  • Khan, H. M., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4697. Available from: [Link]

  • CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents.
  • Benzoxazole, 2-amino-6-chloro- | C7H5ClN2O | CID 40237 - PubChem. Available from: [Link]

  • Wang, Y., et al. (2023). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 15(10), 2475. Available from: [Link]

  • de Oliveira, A. S., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 125. Available from: [Link]

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Validation & Comparative

1H NMR Spectrum Analysis of 2-chloro-6-methoxybenzo[d]oxazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Scaffold

2-chloro-6-methoxybenzo[d]oxazole is a critical pharmacophore in modern drug discovery, serving as a versatile electrophile for SNAr reactions.[1] Its value lies in the C2-chlorine "warhead," which allows for the rapid installation of complex amines or thiols, while the C6-methoxy group modulates lipophilicity and metabolic stability.[1]

However, a recurring challenge in its synthesis—particularly via the cyclization of aminophenols—is the formation of the 5-methoxy regioisomer . Distinguishing these two isomers is non-trivial due to their identical molecular weight and similar polarity.

This guide provides a definitive 1H NMR structural analysis, contrasting the target 6-methoxy scaffold against its 5-methoxy alternative.[1] We utilize coupling constant (J-value) forensics rather than simple chemical shift matching to ensure absolute structural validation.

Structural Analysis & Prediction Logic

Before interpreting the spectrum, we must establish the proton environments. The benzo[d]oxazole core is planar.[1] The C2-Cl substitution removes the characteristic deshielded azomethine proton (~8.0 ppm), leaving only the aromatic ABX system and the methoxy singlet.

The Proton Environments[2][3][4][5][6]
PositionEnvironment DescriptionPredicted MultiplicityKey Coupling Partner
H-4 Aromatic.[1][2] Meta to OMe. Ortho to H-5.[1][3]Doublet (d) H-5 (

Hz)
H-5 Aromatic.[1] Ortho to OMe. Ortho to H-4.[1][2]Doublet of Doublets (dd) H-4 (

) & H-7 (

)
H-7 Aromatic.[1] Ortho to OMe. Isolated by OMe and O.Doublet (d) H-5 (

Hz)
-OCH3 Aliphatic.[1] Attached to C6.Singlet (s) None

Experimental Protocol: The "Clean Catch" Method

To ensure the spectrum reflects the molecule and not solvent artifacts, follow this self-validating protocol.

Sample Preparation[1][4]
  • Solvent Selection: DMSO-d6 is preferred over CDCl3 for this scaffold.[1]

    • Reasoning: Benzoxazoles can stack in non-polar solvents (CDCl3), causing concentration-dependent chemical shift drifts.[1] DMSO-d6 disrupts this stacking, providing sharper resolution of the meta-couplings required for isomer differentiation.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (NaCl/KCl) from the chlorination step, which can cause line broadening.

Acquisition Parameters[1][4][8][9]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (ns): Minimum 16 (ensure S/N > 200:1 for the aromatic region).

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (D1): Set to 2.0 seconds. The methoxy protons relax slowly; insufficient D1 will under-integrate the methyl singlet.

Comparative Analysis: Target vs. Alternative (Isomer)[1]

The critical "performance" metric here is the ability to distinguish the target (6-methoxy) from the impurity (5-methoxy).[1]

The "Smoking Gun" Differentiation

The most reliable differentiator is the multiplicity of the most downfield proton (H-4) .

  • In 6-methoxy (Target): H-4 is ortho to H-5.[1] It appears as a Large Doublet (J ~ 8.8 Hz) .

  • In 5-methoxy (Alternative): H-4 is isolated between the Nitrogen and the Methoxy group.[1] It appears as a Small Doublet (J ~ 2.5 Hz) due to meta-coupling.[1]

Comparative Data Table (in DMSO-d6)
FeatureTarget: 2-chloro-6-methoxy Alternative: 2-chloro-5-methoxy Diagnostic Note
H-4 (Shift) ~ 7.60 ppm~ 7.30 ppmH-4 in 6-OMe is more deshielded by the ring current.[1]
H-4 (Splitting) d,

Hz
d,

Hz
PRIMARY IDENTIFIER
H-7 (Shift) ~ 7.25 ppm~ 7.65 ppmH-7 in 5-OMe is deshielded (ortho to O).[1]
Methoxy (-OCH3) 3.82 ppm3.80 ppmIndistinguishable.[1] Do not rely on this.
H-5 / H-6 dd (H5)dd (H6)Both show ortho/meta splitting.

Note: Chemical shifts (


) are approximate and concentration-dependent.[1] Coupling constants (

) are molecular invariants and are the only trusted metric for structural proof.[1]

Visualization of Workflows

Analytical Validation Workflow

This diagram outlines the logical flow for confirming the structure, emphasizing the "Go/No-Go" decision point based on the H-4 coupling constant.

NMR_Workflow Start Crude Product (Post-Chlorination) Prep Sample Prep (DMSO-d6, Filtered) Start->Prep Acquire Acquire 1H NMR (D1=2.0s, ns=16) Prep->Acquire Analyze Analyze Aromatic Region (7.0 - 8.0 ppm) Acquire->Analyze Decision Check H-4 Splitting Analyze->Decision Result_A Large Doublet (J ~ 8.8 Hz) CONFIRMED: 6-Methoxy Decision->Result_A Ortho Coupling Result_B Small Doublet (J ~ 2.5 Hz) REJECT: 5-Methoxy Isomer Decision->Result_B Meta Coupling

Figure 1: Decision tree for validating the this compound regioisomer.

Synthesis & Impurity Pathway

Understanding why the alternative exists is crucial. The cyclization of 4-methoxy-2-aminophenol is regioselective, but precursors can rearrange or be contaminated.[1]

Synthesis_Pathway Precursor 4-Methoxy-2-aminophenol Inter 6-Methoxybenzo[d]oxazol-2(3H)-one Precursor->Inter Cyclization Reagent Phosgene / CDI (Cyclization) Chlorination POCl3 / PCl5 (Chlorination) Inter->Chlorination Target Target: 2-Cl-6-OMe-Benzoxazole Chlorination->Target Major Product Impurity Impurity Risk: 2-Cl-5-OMe-Benzoxazole Chlorination->Impurity If 5-OMe precursor present

Figure 2: Synthetic route highlighting the origin of the benzoxazole core.[1] The regiochemistry is usually set by the aminophenol starting material.

Detailed Spectral Interpretation (6-Methoxy)

When analyzing your spectrum, look for these specific signals in the aromatic region (7.0–8.0 ppm).

  • The "Isolated" Proton (H-7):

    • Look for a sharp doublet (

      
       Hz) around 7.25 ppm .
      
    • This proton is shielded by the ortho-methoxy group.[1]

    • Verification: If this peak is a triplet, your sample is contaminated.

  • The "Coupled" Proton (H-5):

    • Look for a doublet of doublets (dd) around 7.00 ppm .

    • It couples to H-4 (large J) and H-7 (small J).[1]

    • Verification: The sum of the J-values here (width of the signal) should match the J-values of the other two aromatic signals.

  • The "Deshielded" Proton (H-4):

    • Look for a doublet (

      
       Hz) around 7.60 ppm .
      
    • This is the most downfield signal (excluding solvent).

    • Verification: Ensure the integration matches 1:1:1 with H-7 and H-5.

References

  • RSC Advances: Synthesis and NMR characterization of substituted benzoxazoles. (Provides baseline shifts for the 6-methoxy parent scaffold).

  • MDPI Molecules: Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (Detailed experimental data on 2-substituted benzoxazoles).

  • BenchChem Application Note: Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. (Solvent effects and general shift ranges).

  • SDBS (Spectral Database for Organic Compounds): NMR Spectrum of 6-methoxybenzoxazole. (Reference for the non-chlorinated parent). [1]

Sources

Comparative Guide: IR Spectroscopy of Benzoxazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzoxazole Fingerprint

In medicinal chemistry, the benzoxazole ring is a privileged scaffold, frequently serving as a bioisostere for indole or purine bases. Distinguishing it from its structural analogs—Benzimidazole (N-containing) and Benzothiazole (S-containing)—is a critical quality control step during synthesis.

This guide moves beyond simple peak listing. It analyzes the vibrational causality —how the electronegativity and mass of the heteroatom (Oxygen vs. Sulfur vs. Nitrogen) dictate the spectral shifts, providing a robust logic for structural confirmation.

Mechanistic Insight: The "Why" Behind the Peaks

To interpret the IR spectrum of benzoxazole, one must understand the electronic environment created by the 1-oxa-3-aza substitution pattern.

  • Mass Effect (Reduced Mass,

    
    ): 
    
    • Oxygen (16 amu) vs. Sulfur (32 amu): The C-O bond is significantly lighter than the C-S bond. According to Hooke’s Law (

      
      ), the C-O-C stretching vibration appears at a much higher wavenumber (~1250 cm⁻¹) compared to C-S-C (~600–700 cm⁻¹).
      
  • Electronegativity & Bond Strength (

    
    ): 
    
    • Oxygen (3.44) is more electronegative than Nitrogen (3.04) or Sulfur (2.58). This polarization stiffens the ring bonds, often shifting the C=N stretching frequency in benzoxazole higher than in benzothiazole.

  • Symmetry & Coupling:

    • The benzoxazole ring is planar. The C=N stretch is not an isolated oscillator; it couples strongly with the aromatic C=C ring vibrations, resulting in a characteristic "doublet" or complex band pattern in the 1650–1500 cm⁻¹ region.

Comparative Analysis: Benzoxazole vs. Analogs

The following table contrasts the diagnostic peaks of benzoxazole with its primary congeners. Use this for rapid discrimination of crude reaction mixtures.

Table 1: Comparative Diagnostic Peaks (cm⁻¹)
FeatureBenzoxazole (Target)Benzothiazole (Analog)Benzimidazole (Analog)Differentiation Logic
Heteroatom Stretch C-O-C: 1240–1260 (s) C-S-C: 600–750 (w/m)C-N: 1250–1350 (m)C-O-C is the "Marker Band." It is intense and distinct in benzoxazole.
N-H Stretch Absent Absent 3100–3400 (br, s) Presence of broad N-H band immediately rules out Benzoxazole/Benzothiazole.
C=N Ring Stretch 1610–1620 & 1500–15501590–1610 (often lower)1620–1640C=N position varies by substitution but is generally sharp in benzoxazoles.
Ar-H (OOP) 740–760 (4 adj. H)750–770 (4 adj. H)740–760 (4 adj. H)Less diagnostic; confirms the fused benzene ring (ortho-substitution).

(s) = strong, (m) = medium, (w) = weak, (br) = broad, (OOP) = Out of Plane Bending

Detailed Peak Assignment: Benzoxazole

For a researcher confirming a synthesis product (e.g., via condensation of 2-aminophenol), the following peaks confirm the formation of the oxazole ring closure.

A. The "Marker" Band: C-O-C Asymmetric Stretch (1240–1260 cm⁻¹)

This is the most reliable confirmation of the benzoxazole core.

  • Appearance: Very Strong, Sharp.

  • Origin: Asymmetric stretching of the Ar-O-C=N moiety.

  • Validation: If this peak is absent or weak, the ring has likely not closed, or the phenol precursor is still present (check for broad O-H at 3300 cm⁻¹).

B. The Ring Skeletal Vibrations (1620–1450 cm⁻¹)

Benzoxazole exhibits a pattern of 3–4 bands in this region due to the coupling of C=N and C=C bonds.

  • Band I (~1610–1620 cm⁻¹): Primarily C=N stretching character.[1]

  • Band II (~1570–1580 cm⁻¹): Aromatic C=C ring stretch.

  • Band III (~1450–1480 cm⁻¹): Ring breathing/skeletal deformation.

C. The Fingerprint Region (1000–700 cm⁻¹)
  • Symmetric C-O-C: ~1075 cm⁻¹ (often weaker than the asymmetric band).[2]

  • C-H Out-of-Plane (OOP): ~740–750 cm⁻¹. This specific band indicates the 1,2-disubstituted benzene ring (four adjacent aromatic protons).

Decision Logic for Spectral Interpretation

The following diagram outlines a logical workflow for identifying benzoxazole from a mixture of heterocycles using IR data.

Benzoxazole_ID Start Unknown Heterocycle Spectrum CheckNH Check 3100-3400 cm⁻¹ (Broad Band?) Start->CheckNH Benzimidazole Benzimidazole (N-H Present) CheckNH->Benzimidazole Yes (Strong/Broad) CheckCOC Check 1240-1260 cm⁻¹ (Strong Band?) CheckNH->CheckCOC No (Baseline flat) Benzoxazole Benzoxazole (C-O-C Confirmed) CheckCOC->Benzoxazole Yes (Strong/Sharp) CheckCS Check 600-700 cm⁻¹ (C-S Stretch) CheckCOC->CheckCS No / Weak Benzothiazole Benzothiazole (Weak/No band at 1250) CheckCS->Benzothiazole Yes (C-S present)

Figure 1: Spectral decision tree for differentiating benzoxazole from benzimidazole and benzothiazole.

Experimental Protocol: High-Resolution Acquisition

While ATR (Attenuated Total Reflectance) is convenient, the KBr Pellet method remains the gold standard for publication-quality spectra of solid heterocycles due to superior resolution and lack of refractive index artifacts.

Method A: KBr Pellet (Standard)

Best for: Final product characterization and publication.

  • Preparation:

    • Dry Potassium Bromide (KBr) spectroscopic grade powder at 110°C for 2 hours to remove moisture (water peaks at 3400 cm⁻¹ can mimic N-H/O-H).

    • Weigh 1.5 mg of the benzoxazole sample and 150 mg of KBr (1:100 ratio).

  • Grinding:

    • Place in an agate mortar. Grind vigorously for 2–3 minutes.

    • Why: The particle size must be smaller than the wavelength of IR light (approx. 2–5 µm) to minimize scattering (Christiansen effect).

  • Pressing:

    • Transfer to a die set. Apply 8–10 tons of pressure under a vacuum for 2 minutes.

    • Result: A transparent, glass-like disc.

  • Acquisition:

    • Scan range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32.[2]

Method B: Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Broad hump at 3400 cm⁻¹ Wet KBr or SampleDry KBr overnight; dry sample in desiccator.
Sloping Baseline Particle ScatteringGrind sample longer to reduce particle size.
Split Peaks (e.g., 1250 cm⁻¹) Crystal PolymorphismDissolve sample in CHCl₃ and run as a thin film or liquid cell to remove lattice effects.

References

  • NIST Mass Spectrometry Data Center. (2018).[3] Benzoxazole Infrared Spectrum. NIST Standard Reference Data. Retrieved from [Link]

  • Bhagyasree, J.B., et al. (2013).[4] Vibrational spectroscopic (FT-IR, FT-Raman) investigations of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A. Retrieved from [Link]

  • Payyaula, N., et al. (2025).[5] Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Pharmaceutical Sciences. Retrieved from [Link][5]

  • Frizon, T.E.A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Retrieved from [Link]

Sources

Crystal Structure & Performance Guide: 6-Substituted Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional analysis of 6-substituted benzoxazole derivatives , a critical scaffold in medicinal chemistry. As a bioisostere of adenine and guanine, the benzoxazole core exhibits potent antimicrobial, anticancer, and antiviral properties.[1]

This guide moves beyond basic characterization, offering a comparative analysis of 6-Methyl (electron-donating) and 6-Nitro (electron-withdrawing) derivatives. By correlating crystallographic parameters (unit cell dimensions, packing efficiency) with biological performance (MIC values), we provide actionable insights for rational drug design.

Comparative Crystal Structure Analysis

The electronic nature of the substituent at the C6 position dictates the crystal packing architecture. Electron-withdrawing groups (EWG) like nitro moieties often induce planar stacking favored by


 interactions, whereas electron-donating groups (EDG) like methyls can introduce steric bulk that disrupts planarity, altering solubility and bioavailability.
Table 1: Crystallographic Data Comparison
Parameter6-Methyl Derivative (EDG)6-Nitro Derivative (EWG)
Compound Name (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile (MBPA)2-(4-methylphenyl)-6-nitro-1,3-benzoxazole
Crystal System MonoclinicOrthorhombic
Space Group


(Predicted/Analogous)
Unit Cell a (Å) 11.051(8)27.251(4)
Unit Cell b (Å) 12.016(10)7.446(6)
Unit Cell c (Å) 10.007(9)11.990(9)
Angle (

)
94.76(5)°90°
Volume (

)
1324.252432.8
Z (Molecules/Cell) 28
Packing Forces Van der Waals, Weak C-H...NStrong

stacking (3.59 Å), C-H...O
Planarity Twisted (Steric hindrance)Highly Planar (Resonance stabilization)

Key Structural Insight: The 6-Nitro derivative exhibits a highly ordered, planar conformation driven by resonance between the nitro group and the benzoxazole ring. This planarity facilitates tight


 stacking (centroid distance ~3.59 Å), creating dense hydrophobic channels in the crystal lattice. In contrast, the 6-Methyl derivative  displays a "herringbone" or twisted packing motif due to the steric bulk of the methyl group, which prevents close face-to-face stacking. This structural difference directly correlates with the lower solubility often observed in nitro-derivatives compared to their methyl counterparts.

Performance & Structure-Activity Relationship (SAR)

The crystal structure predicts the biological efficacy. The planar topography of 6-nitro derivatives allows for intercalation into DNA base pairs or deep insertion into the hydrophobic pockets of enzymes like DNA Gyrase .

Biological Activity Metrics (Antimicrobial)
  • 6-Methyl Derivatives:

    • Target:Staphylococcus aureus (Gram-positive).[2]

    • Performance: Moderate activity (MIC: 12.5 µg/mL).[2]

    • Mechanism:[3] Membrane disruption; limited by lower lipophilicity compared to halogenated analogs.

  • 6-Nitro Derivatives:

    • Target: Broad spectrum (E. coli, P. aeruginosa).

    • Performance: High potency but lower solubility.

    • Mechanism:[3] Electronic interaction with receptor sites; the nitro group acts as a hydrogen bond acceptor.

SAR Logic Visualization

SAR_Logic cluster_0 6-Nitro (EWG) cluster_1 6-Methyl (EDG) Substituent C6 Substituent Electronic Electronic Effect Substituent->Electronic Determines Packing Crystal Packing Electronic->Packing Induces BioActivity Biological Activity Packing->BioActivity Correlates with Nitro Nitro (-NO2) Planar Planar Conformation Nitro->Planar PiStack Strong Pi-Pi Stacking Planar->PiStack HighPotency High Potency (DNA Intercalation) PiStack->HighPotency Methyl Methyl (-CH3) Twisted Twisted/Steric Bulk Methyl->Twisted WeakInter Weak VdW Forces Twisted->WeakInter ModPotency Moderate Potency (Membrane Permeability) WeakInter->ModPotency

Figure 1: Structure-Activity Relationship (SAR) linking the electronic nature of the C6 substituent to crystal packing and biological efficacy.

Experimental Protocols

To ensure reproducibility and high-quality single crystals for XRD analysis, follow this optimized synthesis and crystallization workflow.

Phase 1: Synthesis (Green Chemistry Approach)
  • Reaction: Condensation of 2-amino-5-substituted phenol with aldehydes.

  • Catalyst: Ionic Liquid (e.g., [Bmim]BF4) or Ultrasound irradiation (Sonochemistry).

  • Protocol:

    • Reactants: Mix 1.0 mmol of 2-amino-5-nitrophenol (for 6-nitro) or 2-amino-5-methylphenol (for 6-methyl) with 1.0 mmol of substituted benzaldehyde.

    • Activation: Sonicate at 70°C for 30 minutes (or reflux in ethanol for 4 hours if sonicator unavailable).

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7).

    • Workup: Pour into crushed ice. Filter the precipitate.[4][5] Wash with cold ethanol.

Phase 2: Crystallization (Slow Evaporation)
  • Solvent System: Ethanol/DMF (9:1 ratio).

  • Procedure:

    • Dissolve 50 mg of the purified solid in minimal hot solvent.

    • Filter the hot solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

    • Place in a vibration-free environment at room temperature (25°C).

    • Critical Step: Cover the vial with Parafilm and poke 3-5 small holes to control evaporation rate. Crystals should appear within 48-72 hours.

Workflow Visualization

Synthesis_Workflow Start Start: 2-Amino-5-X-Phenol (X = CH3, NO2) Condensation Condensation with Aldehyde (Ultrasound / 70°C / 30 min) Start->Condensation Workup Ice Bath Precipitation & Filtration Condensation->Workup Purification Recrystallization (Ethanol) Workup->Purification CrystalGrowth Crystal Growth (Slow Evaporation in EtOH/DMF) Purification->CrystalGrowth Analysis SC-XRD Analysis (Determine Space Group) CrystalGrowth->Analysis

Figure 2: Optimized synthesis and crystallization workflow for generating diffraction-quality benzoxazole crystals.

References

  • Belhouchet, M., et al. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 28, 1-2. Link

  • Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E, E70, o568. Link

  • Temiz-Arpaci, O., et al. (2005). Synthesis and antimicrobial activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. Il Farmaco, 60(3), 219-224. Link

  • Mabied, A. F., et al. (2014).[6] Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Journal of Chemistry, 2014, Article ID 471592. Link

  • Maleki, A., et al. (2019). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Heliyon, 5(9), e02466. Link

Sources

Reference Standards for 2-Chloro-6-Methoxy-1,3-Benzoxazole: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes environment of drug development, 2-chloro-6-methoxy-1,3-benzoxazole (CAS 93794-39-9) serves as a critical electrophilic scaffold. Its reactivity at the C2 position makes it an ideal "warhead" for coupling with amines or thiols to generate bioactive benzoxazole derivatives (e.g., COX inhibitors, kinase inhibitors).

However, its utility is compromised by its inherent instability. The C2-chloro moiety is susceptible to hydrolysis, generating the thermodynamically stable 6-methoxy-1,3-benzoxazol-2(3H)-one (hydroxy impurity).

This guide objectively compares the three prevailing classes of reference standards available to researchers: Certified Reference Materials (CRMs) , Commercial Research Grades , and In-House Working Standards . We demonstrate that relying on uncharacterized commercial grades can introduce quantitation errors of up to 5-10%, potentially invalidating structure-activity relationship (SAR) data.

Comparative Analysis of Reference Standard Classes

For a specific intermediate like 2-chloro-6-methoxy-1,3-benzoxazole, "off-the-shelf" pharmacopeial standards (USP/EP) rarely exist. Researchers must choose between three alternatives.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Custom Primary Standard (CRM-like) Option B: Commercial Research Grade Option C: In-House Working Standard
Purity Definition Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC UV only)Potency assigned against Option A
Traceability High (NMR, qNMR, KF, ROI, GC-MS)Low (often only H-NMR + HPLC)Medium (Internal traceability)
Hydrolysis Risk Low (Lyophilized/Argon packed)High (Often stored in ambient vials)Variable (Depends on storage)
Assay Uncertainty < 0.5%± 2.0% to 5.0%± 1.0%
Cost High (

)
Low ($)Medium (

)
Suitability GMP Release, Clinical Batch ReleaseEarly Discovery, Rough SARRoutine QC, Stability Studies
Critical Insight: The "Area %" Trap

Commercial vendors often label this compound as ">98% Purity." This is typically determined by HPLC-UV at 254 nm. However, the hydrolysis impurity (2-hydroxy analog) often has a different extinction coefficient. A sample showing 98% area purity might actually contain 10% w/w of the hydroxy impurity if the impurity responds weakly at that wavelength. Only a Mass Balance approach (Option A) reveals the true potency.

Technical Deep Dive: Impurity Profiling & Stability

To establish a valid standard, one must understand the degradation pathways. The 2-chloro group is a "leaving group" by design, making it moisture-sensitive.

Diagram 1: Synthesis & Degradation Pathway

This diagram illustrates the origin of the target molecule and its primary degradation route, critical for identifying impurities in the reference standard.

Benzoxazole_Pathway Precursor 2-Amino-5-methoxyphenol Cyclization Cyclization (Phosgene/Triphosgene) Precursor->Cyclization HydroxyInt 6-Methoxy-benzoxazol-2-one (Hydroxy Impurity) Cyclization->HydroxyInt Chlorination Chlorination (POCl3/PCl5) HydroxyInt->Chlorination Synthesis Target 2-Chloro-6-methoxy-1,3-benzoxazole (Target Standard) Chlorination->Target Hydrolysis Hydrolysis (+ H2O) Target->Hydrolysis Degradation Hydrolysis->HydroxyInt Reversion

Caption: Cycle of synthesis and degradation. The hydroxy impurity is both a starting material precursor and a degradation product.

Experimental Validation Protocols

The following protocols are designed to qualify a Primary Reference Standard (Option A) from a raw batch.

Experiment 1: Purity Assignment via Mass Balance

Objective: Determine the absolute potency (% w/w) of the standard, not just chromatographic purity.

Methodology:



  • Organic Impurities (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: 254 nm and 280 nm.

    • Observation: The 2-chloro target elutes later (more hydrophobic) than the 2-hydroxy impurity.

  • Water Content (Karl Fischer):

    • Note: Use a coulometric titrator with an oven attachment if possible, as the chloro-group can react with methanolic KF reagents, causing false positives.

  • Residual Solvents (GC-Headspace):

    • Quantify residual POCl3 or chlorination solvents (toluene/DCM).

  • Residue on Ignition (ROI):

    • Quantify inorganic salts.

Experiment 2: The "Hydrolysis Stress Test"

Objective: Verify the stability of the standard in solution.

  • Protocol: Dissolve 1 mg of standard in 1 mL Acetonitrile. Add 10 µL water.

  • Timepoints: T=0, T=1h, T=24h.

  • Result: Monitor the appearance of the peak at RRT ~0.6 (Hydroxy impurity).

  • Guidance: If using this as a Working Standard (Option C), solutions must be prepared fresh daily in anhydrous solvents.

Analytical Decision Tree: Qualifying Your Standard

Researchers often buy Option B (Commercial Grade) and need to decide if it's safe to use. Use this workflow.

Diagram 2: Qualification Workflow

A logic gate for determining if a purchased chemical is suitable as a quantitative reference standard.

Qualification_Flow Start Receive Commercial Standard (Option B) Identity 1H-NMR Analysis Start->Identity Purity HPLC Purity > 98%? Identity->Purity CheckHydrolysis Check for Hydroxy Impurity (RRT ~0.6) Purity->CheckHydrolysis Yes Recrystallize Recrystallize (Dry Hexane/EtOAc) Purity->Recrystallize No Pass Is Hydroxy Impurity < 0.5%? CheckHydrolysis->Pass Pass->Recrystallize No Use Approve as Working Standard Pass->Use Yes Dry Dry under Vacuum/P2O5 Recrystallize->Dry Dry->Identity

Caption: Workflow to upgrade a commercial research chemical to a reliable working standard.

Recommended Handling & Storage

Due to the electrophilic nature of the 2-chloro position:

  • Storage: -20°C, under Argon/Nitrogen. Desiccator is mandatory.

  • Solvents: Use Anhydrous Acetonitrile or DMSO for stock solutions. Avoid Methanol/Ethanol for long-term storage (risk of solvolysis to form 2-methoxy/2-ethoxy analogs).

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11520863, 2-Chloro-6-methoxy-1,3-benzoxazole. Retrieved from [Link]

  • Sielc Technologies. (2018).[1] HPLC Method for Separation of Benzoxazole Derivatives. Retrieved from [Link]

  • Tanaka, K., et al. (2001). Application of benzoxazole derivatives to fluorescent probes. Journal of Organic Chemistry, 66(22), 7328-7333.[2] Retrieved from [Link]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Chloro-6-methoxybenzo[d]oxazole (CAS No. 93794-39-9). The following guidance is extrapolated from safety data for structurally analogous compounds, including 2-chlorobenzoxazole and 2-chloro-6-methylbenzo[d]oxazole, and established principles of laboratory chemical safety. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of structurally similar benzoxazole derivatives, this compound should be handled as a hazardous substance.[1][2][3] The primary anticipated risks include irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.[1][2] The presence of a chlorinated aromatic system necessitates careful handling to avoid exposure.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.[4][5] The anticipated GHS classifications for this compound, based on its analogs, are summarized below.

Hazard Class Hazard Code Description Pictogram
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2)H319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritationGHS07 (Exclamation Mark)

This table is based on data from structurally similar compounds and should be considered a precautionary assessment.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical. The following ensemble is recommended for all handling operations involving this compound.

Hand Protection: The First Line of Defense

Due to the presence of halogenated and aromatic hydrocarbon structures, selecting the correct glove material is critical.[6][7]

  • For Incidental Contact (e.g., handling sealed containers, brief transfers):

    • Material: Nitrile rubber.

    • Rationale: Nitrile gloves provide excellent resistance to a wide range of chemicals, including some solvents, and are a good alternative for those with latex allergies. They are also adept at showing punctures or tears.[6][7]

    • Minimum Thickness: 4 mil.

    • Protocol: Always double-glove. Inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove gloves immediately using the proper technique, wash your hands, and don a new pair. Never reuse disposable gloves.[6][8]

  • For Extended Contact or Immersion Potential:

    • Material: Viton® or Polyvinyl Alcohol (PVA).[6][9][10]

    • Rationale: Viton® and PVA offer superior resistance to aromatic and chlorinated solvents.[6][10][11] Viton/Butyl gloves are particularly robust against aggressive chemicals.[10] Note that PVA gloves are water-soluble and should not be used in aqueous solutions.[10]

    • Protocol: This level of protection is necessary for tasks such as large-scale transfers or equipment cleaning where prolonged exposure is possible.

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Mandatory Equipment: Chemical safety goggles that comply with ANSI Z87.1 standards.[12]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against chemical splashes and vapors which can cause serious eye irritation.[1][2]

  • Additional Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn in addition to chemical safety goggles.

Body Protection: Preventing Skin Contact
  • Equipment: A flame-resistant laboratory coat.

  • Rationale: The lab coat protects your skin and personal clothing from accidental spills. Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Additional Measures: For large-scale operations, consider chemically resistant aprons or coveralls. All contaminated clothing should be removed immediately and decontaminated before reuse.[12]

Respiratory Protection: Engineering Controls as the Primary Safeguard
  • Primary Control: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[13][14]

  • Rationale: A fume hood is an engineering control designed to capture and exhaust vapors and dust, providing the most effective means of preventing respiratory exposure.[14] Since the compound is anticipated to cause respiratory irritation, minimizing inhalation is paramount.[2][8]

  • Secondary Control (for emergencies or maintenance): If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary. A full respiratory protection program, including fit-testing and cartridge change schedules, is required under such circumstances.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Donning PPE
  • Inspect Your Equipment: Before entering the lab, ensure the chemical fume hood is operational and all your PPE is in good condition.

  • Lab Coat: Don your flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Don the first pair of nitrile gloves. Then, don the second pair over the first, ensuring the cuffs are pulled over the sleeves of your lab coat.

Handling the Chemical
  • Work Zone: Designate a specific area within the fume hood for handling the chemical.

  • Dispensing: Conduct all dispensing and handling operations well inside the chemical fume hood to ensure vapors are effectively captured.

  • Spill Containment: Keep a spill kit rated for chemical spills readily accessible.

Doffing PPE and Decontamination
  • Glove Removal: Before leaving the fume hood, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Exit and Final Doffing: Step away from the immediate work area.

  • Lab Coat Removal: Remove your lab coat, folding the contaminated side inward.

  • Goggle Removal: Remove your safety goggles.

  • Inner Glove Removal: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency Protocols: Immediate Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the chemical container or label if possible.[8][12]

Disposal Plan: Responsible Waste Management

  • Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads from a spill) that have come into contact with the chemical must be disposed of as hazardous waste.[12][13]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing cluster_disposal Disposal prep Verify Fume Hood & Assemble PPE don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Double Gloves prep->don_ppe handle Weigh & Transfer Chemical don_ppe->handle Enter Work Area decon Decontaminate Work Surface handle->decon doff_outer Doff Outer Gloves (in hood) decon->doff_outer doff_rest Doff Coat, Goggles, & Inner Gloves doff_outer->doff_rest wash Wash Hands Thoroughly doff_rest->wash dispose Dispose of Chemical & Contaminated PPE as Hazardous Waste wash->dispose

Caption: Workflow for handling this compound.

References

  • UC Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL-RESISTANT GLOVES. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Harmony Lab & Safety Supplies. (n.d.). Chemical Resistant Gloves for Ultimate Safety. Retrieved from [Link]

  • Capot Chemical. (2026, February 24). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxybenzo[d]oxazole
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2-Chloro-6-methoxybenzo[d]oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.